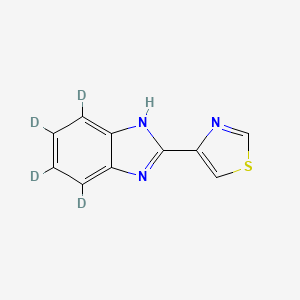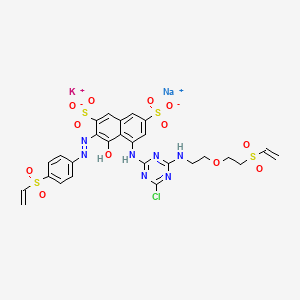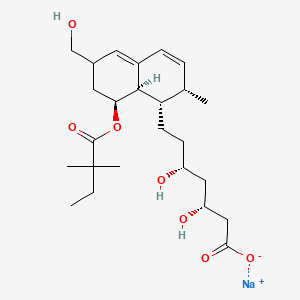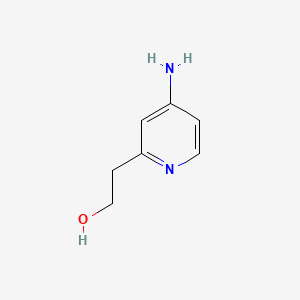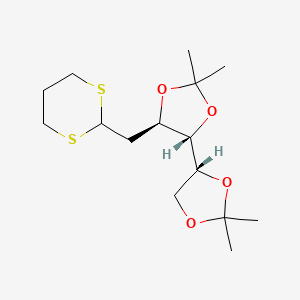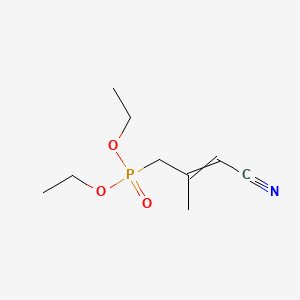
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Multi-Component Synthesis
- Abstract: The compound is used in multi-component reactions for synthesizing chromenyl phosphonic acid esters. These reactions are catalyzed by potassium phosphate, offering advantages like economical synthesis and mild conditions (Gaikwad et al., 2011).
Catalytic Applications
- Abstract: Utilized in the synthesis of chromenyl phosphonic acid ester derivatives, this compound is part of a process involving a dual basic ionic liquid catalyst. This method highlights high yields, environmental benefits, and the potential of the synthesized compounds as anticancer agents (Gaikwad et al., 2019).
Polymerization and Material Science
- Abstract: The compound plays a role in the polymerization of cyclic phosphoric esters, where it contributes to the formation of polymers with different ring sizes, highlighting its utility in material science and polymer chemistry (Korshak et al., 1958).
Antimicrobial Properties
- Abstract: Derivatives of this compound exhibit antimicrobial properties. This finding is significant in the context of developing new antimicrobial agents (Kumar et al., 2011).
Organic Chemistry and Synthesis
- Abstract: In organic synthesis, this compound is involved in the creation of various phosphonate compounds, indicating its versatility in chemical reactions (Lachkova et al., 1993).
Macromolecular Chemistry
- Abstract: It's integral in the synthesis of poly(phenylacetylene)s with phosphonic acid pendants. These polymers can form helical structures upon complexation with chiral amines, showcasing its application in advanced material synthesis (Onouchi et al., 2004).
Propiedades
IUPAC Name |
4-diethoxyphosphoryl-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUURRZDCJCVGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=CC#N)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

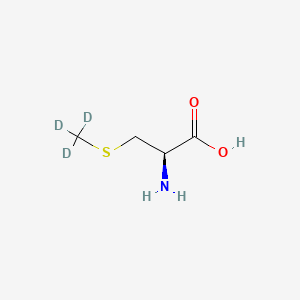
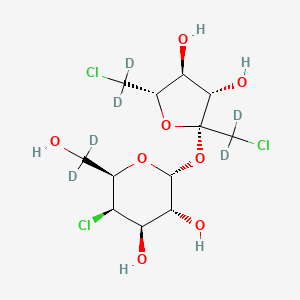
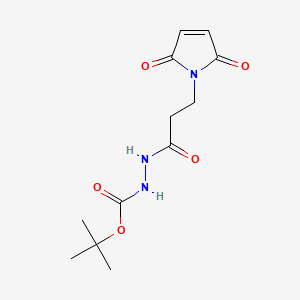
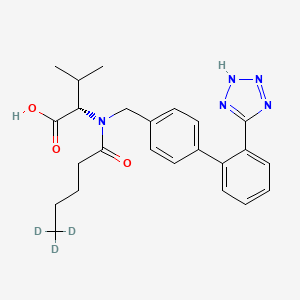
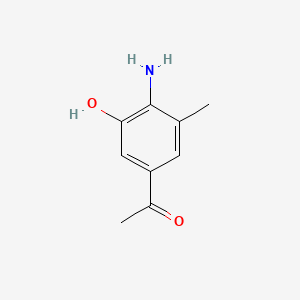
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
